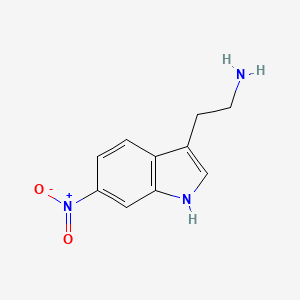
7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, cyclization, and fluorination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine and fluorine substituents, resulting in different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Biology: In biological research, it is investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, it is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
- 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
Comparison: Compared to similar compounds, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exhibits unique properties due to the specific arrangement of bromine and fluorine atoms
Propiedades
Fórmula molecular |
C10H11BrClF2N |
|---|---|
Peso molecular |
298.55 g/mol |
Nombre IUPAC |
7-bromo-5,5-difluoro-1,2,3,4-tetrahydro-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-7-6-14-4-3-10(12,13)9(7)5-8;/h1-2,5,14H,3-4,6H2;1H |
Clave InChI |
XSZCEBZMWWUPJR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(C1(F)F)C=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)







![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)



![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)

